N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine
Overview
Description
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine: is a chemical compound with the molecular formula C7H13N3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Mechanism of Action
Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , cathepsin K inhibitor , and antioxidant properties. The exact mechanism of action can vary depending on the specific compound and its targets.
The pharmacokinetics of oxadiazole derivatives can also vary widely. Some oxadiazole derivatives have been found to have a positive oral bioavailability, indicating that they can be effectively absorbed from the gastrointestinal tract and distributed throughout the body .
Biochemical Analysis
Biochemical Properties
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazoles, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the disruption of cellular processes essential for cancer cell survival, thereby exhibiting potential anticancer properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter signaling pathways that regulate cell growth and apoptosis, leading to reduced cell proliferation and increased cell death . Additionally, this compound can modulate gene expression, resulting in the downregulation of oncogenes and upregulation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions essential for cell survival . Furthermore, this compound can activate certain enzymes that promote apoptosis in cancer cells, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biochemical properties, potentially influencing the overall outcome of long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize the delivery and efficacy of this compound in therapeutic settings .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biology: It is used in biochemical assays and as a probe in molecular biology research.
Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole share a similar core structure.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole have similar heterocyclic structures but contain sulfur instead of oxygen.
Uniqueness
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine is unique due to the presence of both the oxadiazole ring and the ethanamine group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-6-9-10-7(11-6)5-8-4-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNBHJBPDCQEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650861 | |
Record name | N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-40-2 | |
Record name | N,5-Diethyl-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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